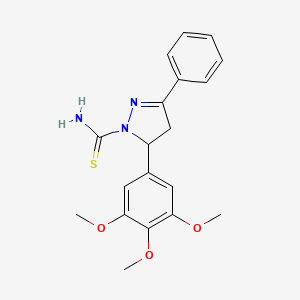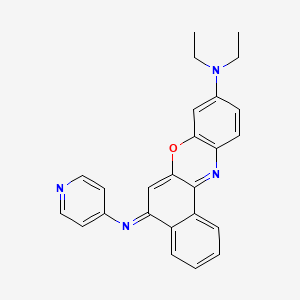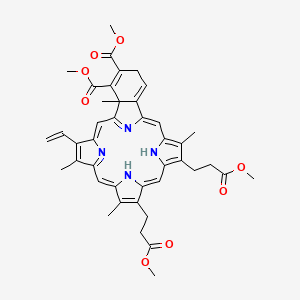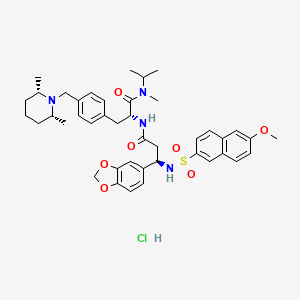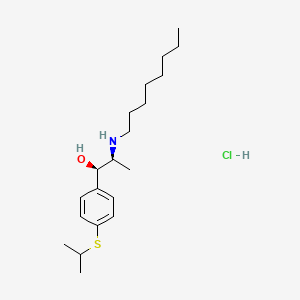
(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suloctidil HCl is a peripheral vasodilator.
Wissenschaftliche Forschungsanwendungen
Tinofedrine and Metabolic Effects
Tinofedrine, chemically related to the compound , shows promise in affecting oxygen, glucose, and lactate metabolism in both dogs and rats. In dogs, intravenous administration of tinofedrine led to a marked increase in cerebral blood flow and glucose extraction, indicating its potential role in metabolic regulation and as a cerebrally active substance. Similar effects were observed in rats, highlighting tinofedrine's influence on cerebral glucose metabolism. This indicates a potential application of similar compounds in conditions requiring modulation of cerebral blood flow and metabolism (Thjemer & Obermeier, 1981).
Neuroprotection and Neuron Survival
T-588 and Motor Neuron Protection
R(—)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy] ethanol hydrochloride (T-588), a compound structurally similar to the one , was shown to enhance acetylcholine release and slow motor deterioration in animal models. It also promoted neurite outgrowth and increased choline acetyltransferase activity in cultured rat spinal motor neurons. A study demonstrated that T-588, when administered after sciatic nerve section in rats, significantly rescued spinal motor neuron death, indicating its potential as a neuroprotective agent in conditions like motor neuron diseases (Iwasaki et al., 2004).
Neuropharmacology and Sensory Modulation
Neuroprotective Effects in Glaucoma and Optic Nerve Crush Models
T-588 also demonstrated neuroprotective effects against retinal ganglion cell death in rat models with elevated intraocular pressure or after optic nerve crush. Repeated treatments with T-588 significantly enhanced retinal ganglion cell survival without reducing intraocular pressure. This suggests potential applications in ocular conditions requiring neuroprotection, like glaucoma and optic nerve injuries (Maeda et al., 2004).
Eigenschaften
CAS-Nummer |
54767-71-4 |
|---|---|
Produktname |
(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride |
Molekularformel |
C20H36ClNOS |
Molekulargewicht |
374.024 |
IUPAC-Name |
(1R*,2S*)-2-(Octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol hydrochloride |
InChI |
InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20-;/m0./s1 |
InChI-Schlüssel |
JRJJHIUHSILDOH-ZHXLSBKVSA-N |
SMILES |
C[C@H](NCCCCCCCC)[C@@H](C1=CC=C(SC(C)C)C=C1)O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Suloctidil HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




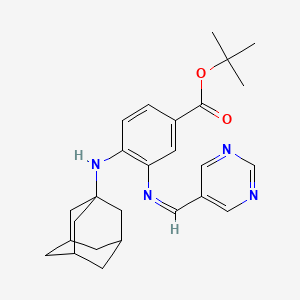
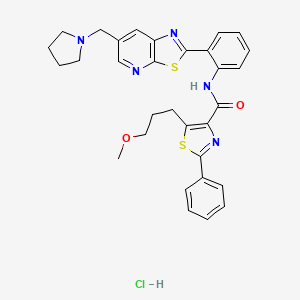
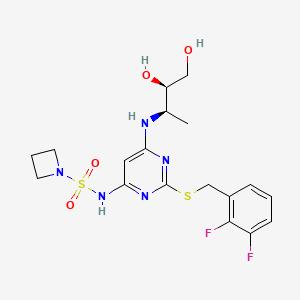
![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

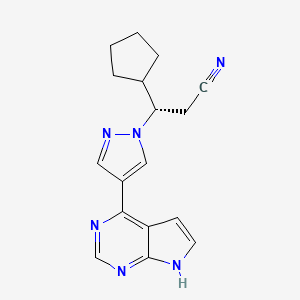
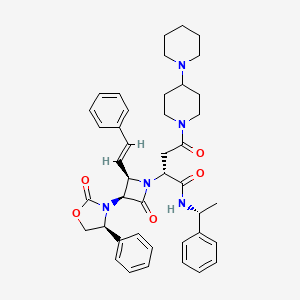
![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
